-BICA serves as a building block for synthesizing various bioactive molecules with potential therapeutic applications. Some examples include:
5-BICA can be used as a probe molecule to study the activity of certain enzymes. For instance, research has explored its potential to investigate factor Xa, an enzyme essential for blood clotting [].
Scientists have employed 5-BICA in designing probes to examine the functions of specific receptors, such as the formyl peptide receptor-like 1 (hFPRL1) involved in inflammatory responses [].
Studies have investigated the potential of 5-BICA derivatives as inhibitors of tubulin polymerization, a critical process for cancer cell growth and division [].
5-Bromoindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆BrNO₂ and a molecular weight of approximately 228.05 g/mol. It features a bromine atom at the 5-position of the indole ring and a carboxylic acid group at the 2-position. This compound is characterized by its crystalline structure, typically appearing as a white to beige powder. It is soluble in various organic solvents and has been studied for its potential biological activities, particularly in medicinal chemistry.
These reactions are foundational for synthesizing novel compounds that may possess enhanced biological activities.
Research indicates that 5-bromoindole-2-carboxylic acid exhibits significant biological activities. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit EGFR tyrosine kinase activity, making them promising candidates for anti-cancer therapies . Additionally, its structure allows it to interact with various biological targets, contributing to its pharmacological potential.
Several synthetic routes have been developed for producing 5-bromoindole-2-carboxylic acid:
These methods allow for the efficient synthesis of the compound while enabling modifications to enhance its properties .
5-Bromoindole-2-carboxylic acid finds applications primarily in pharmaceutical research and development. Its derivatives are being explored as:
The versatility of its derivatives makes it valuable in drug discovery efforts.
Interaction studies involving 5-bromoindole-2-carboxylic acid have focused on its binding affinities with various proteins, particularly those involved in cancer pathways. The compound's ability to inhibit EGFR has been highlighted in recent research, demonstrating its potential as a therapeutic agent against tumors that overexpress this receptor . Additionally, studies on its interactions with other biomolecules are ongoing to better understand its mechanism of action and optimize its efficacy.
Several compounds share structural features with 5-bromoindole-2-carboxylic acid, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole-2-carboxylic acid | Indole ring with a carboxylic group | Lacks bromine substitution |
| 5-Chloroindole-2-carboxylic acid | Indole ring with chlorine substitution | Similar reactivity but different halogen |
| 6-Bromoindole-2-carboxylic acid | Bromine at the 6-position | Different position of halogen affects activity |
The uniqueness of 5-bromoindole-2-carboxylic acid lies in its specific bromination pattern and carboxylic functionality, which contribute to its distinct biological activities and reactivity compared to these similar compounds.
5-Bromoindole-2-carboxylic acid represents a substituted indole derivative bearing a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the indole ring system. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-bromo-1H-indole-2-carboxylic acid, which accurately reflects the substitution pattern on the bicyclic indole framework. The molecular formula C₉H₆BrNO₂ indicates the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 240.05-240.06 g/mol across various reported sources.
The Chemical Abstracts Service registry number 7254-19-5 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes 5-bromoindole-2-carboxylic acid, 5-bromo-2-indolecarboxylic acid, and 1H-indolecarboxylic acid, 5-bromo-, reflecting different naming conventions used in chemical literature. The compound is also referenced by various catalog numbers in commercial databases, including NSC 73384 from the National Cancer Institute's compound collection.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 5-bromo-1H-indole-2-carboxylic acid | |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05-240.06 g/mol | |
| CAS Registry Number | 7254-19-5 | |
| MDL Number | MFCD00022705 | |
| PubChem CID | 252137 |
The Simplified Molecular Input Line Entry System representation C1=CC2=C(C=C1Br)C=C(N2)C(=O)O provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier key YAULOOYNCJDPPU-UHFFFAOYSA-N serves as a unique string identifier derived from the molecular structure, ensuring unambiguous identification across different chemical databases.
The crystallographic properties of 5-bromoindole-2-carboxylic acid reveal important structural features that influence its chemical behavior and biological activity. The compound exhibits a melting point range of 287-288°C, indicating strong intermolecular interactions consistent with hydrogen bonding involving both the indole nitrogen and carboxylic acid functionality. The elevated melting point compared to unsubstituted indole-2-carboxylic acid suggests that the bromine substitution contributes to enhanced crystal packing stability through halogen bonding interactions.
Density measurements indicate a value of 1.838 ± 0.06 g/cm³, which is significantly higher than typical organic compounds due to the presence of the heavy bromine atom. The boiling point of approximately 470.9°C at 760 mmHg reflects the compound's thermal stability and the strength of intermolecular forces in the liquid phase. These physical properties are consistent with a planar aromatic system capable of strong π-π stacking interactions in the solid state.
The three-dimensional conformational analysis reveals that the carboxylic acid group adopts a coplanar orientation with the indole ring system, maximizing conjugation between the carboxyl π-system and the indole aromatic framework. Computational studies suggest that the bromine atom at the 5-position exerts minimal steric hindrance on the carboxylic acid rotation, allowing for optimal electronic communication between these functional groups. The planarity of the molecule facilitates efficient overlap of molecular orbitals, contributing to the compound's unique electronic properties.
| Physical Property | Value | Units | Reference |
|---|---|---|---|
| Melting Point | 287-288 | °C | |
| Boiling Point | 470.9 | °C (760 mmHg) | |
| Density | 1.838 ± 0.06 | g/cm³ | |
| Flash Point | 238.6 | °C | |
| Refractive Index | 1.749 | - |
Storage conditions for maintaining crystalline integrity require temperatures below 0°C, preferably at -20°C, indicating potential thermal instability at ambient conditions. The compound appears as white to light yellow to light orange crystalline powder, with color variation potentially attributed to trace impurities or oxidation products. The crystalline form exhibits good chemical stability under anhydrous conditions but may undergo hydrolysis or oxidation when exposed to moisture and air over extended periods.
The electronic structure of 5-bromoindole-2-carboxylic acid reflects the combined influence of the electron-withdrawing bromine and carboxylic acid substituents on the electron-rich indole ring system. Computational molecular orbital analysis reveals distinct energy levels for the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's reactivity and spectroscopic properties. The presence of the bromine atom at the 5-position significantly modulates the electronic distribution within the indole framework, creating a more electrophilic aromatic system compared to unsubstituted indole derivatives.
Molecular orbital calculations using both MP2 and EDF2 computational methods demonstrate that 5-bromoindole exhibits a highest occupied molecular orbital energy of -5.53 eV and a lowest unoccupied molecular orbital energy of -0.64 eV, resulting in a frontier orbital gap of 4.89 eV. These values indicate moderate reactivity toward both electrophilic and nucleophilic reagents, with the compound showing enhanced electrophilicity due to the electron-withdrawing effects of both the bromine and carboxylic acid substituents. The relatively large frontier orbital gap suggests good thermal and photochemical stability under normal reaction conditions.
The molecular orbital configuration reveals significant delocalization of electron density across the entire indole framework, with substantial contributions from both the benzene and pyrrole portions of the bicyclic system. The carboxylic acid substituent at the 2-position participates in extended conjugation with the indole π-system, leading to stabilization of both occupied and unoccupied molecular orbitals. This extended conjugation is responsible for the compound's characteristic ultraviolet absorption properties and its ability to act as a chromophore in various analytical applications.
| Electronic Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| HOMO Energy | -5.53 | eV | MP2 | |
| LUMO Energy | -0.64 | eV | MP2 | |
| Frontier Orbital Gap | 4.89 | eV | MP2 | |
| LUMO(+1) Energy | +0.30 | eV | MP2 | |
| HOMO(-1) Energy | -5.90 | eV | MP2 |
The electron distribution analysis indicates that the bromine atom withdraws electron density from the indole ring through both inductive and resonance effects, making the aromatic carbons more susceptible to nucleophilic attack. Conversely, the carboxylic acid group primarily exerts its electron-withdrawing influence through inductive effects, with minimal direct resonance interaction due to the orthogonal orientation of the carboxyl π-system relative to the indole aromatic framework. This electronic modulation makes 5-bromoindole-2-carboxylic acid an excellent precursor for various substitution reactions and cross-coupling transformations.
The tautomeric behavior of 5-bromoindole-2-carboxylic acid encompasses several equilibrium forms that significantly influence its chemical reactivity and biological activity. The primary tautomeric equilibrium involves the keto-enol tautomerism of the carboxylic acid functionality, although this equilibrium strongly favors the carboxylic acid form under normal conditions. The presence of the indole nitrogen introduces additional complexity through potential protonation-deprotonation equilibria, particularly under acidic or basic conditions where the compound may exist in various ionic forms.
Computational analysis suggests that the compound exhibits five distinct tautomeric forms, with the canonical structure representing the overwhelmingly predominant species at room temperature. The predicted pKa value of 4.25 ± 0.30 indicates that the carboxylic acid group readily ionizes under physiological pH conditions, forming the corresponding carboxylate anion. This ionization significantly alters the electronic distribution within the molecule, enhancing the electron density on the indole ring system and potentially modifying its biological activity profile.
Resonance stabilization plays a crucial role in determining the relative stability of different tautomeric forms and electronic configurations. The indole ring system benefits from aromatic stabilization involving six π-electrons distributed across the bicyclic framework, with the nitrogen lone pair contributing to the overall aromatic character. The carboxylic acid group at the 2-position participates in limited resonance interaction with the indole π-system due to geometric constraints, but does provide significant stabilization through hydrogen bonding interactions with the indole nitrogen in certain conformational states.
The bromine substituent contributes to resonance stabilization through its ability to donate electron density to the aromatic ring via its lone pairs, partially offsetting its inductive electron-withdrawing effect. This dual electronic influence creates a unique reactivity pattern where the compound exhibits enhanced electrophilicity at certain positions while maintaining nucleophilic character at others. The resonance structures involving bromine participation help explain the compound's stability toward electrophilic aromatic substitution and its utility as a synthetic intermediate in complex molecule construction.
The synthesis of 5-bromoindole-2-carboxylic acid relies fundamentally on strategic halogenation approaches that exploit the unique electronic properties of the indole heterocyclic system [1]. Modern halogenation strategies have evolved to address the inherent challenges associated with regioselective bromination of indole derivatives, particularly when targeting the benzenoid ring rather than the more reactive pyrrole moiety [2].
Contemporary halogenation methodologies employ diverse brominating agents, with N-bromosuccinimide emerging as a preferred reagent due to its enhanced stability and controllable reactivity compared to molecular bromine [3]. Recent developments have demonstrated that copper(II) bromide systems provide excellent selectivity for position-specific halogenation, with the presence of base and water serving as critical selectivity switches [27]. These conditions enable preferential formation of 3-haloindoles in the presence of sodium hydroxide, while water addition shifts selectivity toward 2,3-dihaloindoles [27].
Enzymatic approaches have gained prominence in halogenation strategies, with vanadium bromoperoxidase catalyzing bromination of substituted indoles through initial attack of the C2-C3 double bond by oxidized bromine species [3]. The thermostable RebH variant 3-LSR has demonstrated exceptional capability for brominating indole derivatives without external flavin reductase enzyme addition, achieving high conversion levels through endogenous Escherichia coli reductase co-purification [26].
Electrophilic bromination of indole systems proceeds through well-characterized mechanistic pathways that exploit the electron-rich nature of the heterocyclic framework [29]. The most reactive position on indole for electrophilic aromatic substitution is C3, which exhibits reactivity approximately 10^13 times greater than benzene [29]. This extraordinary reactivity stems from the enamine-like character of the C2-C3 double bond within the pyrrole ring [29].
The mechanistic pathway involves initial formation of a bromonium ion intermediate upon electrophilic attack at the C2-C3 double bond [3]. Subsequent rearrangement of this bromonium intermediate and formation of final products depends critically on the nature of substituents present on the indole ring [3]. For 2-substituted indoles, the predominant pathway yields 3-bromo products, while 3-substituted indoles preferentially form 3-oxo derivatives [3].
Computational analysis using quantum chemical calculations has revealed detailed insights into the bromination mechanism [32]. Density functional theory studies employing M06-2X/6-31+G(d,p) level calculations demonstrate that bromide addition pathways are energetically favored over hydrogen abstraction mechanisms [32]. The calculated branching ratios indicate that specific intermediate formations dominate under standard atmospheric conditions, with IM1-7 species representing 77% of the primary reaction products [32].
The role of protonation in directing electrophilic attack has been elucidated through mechanistic studies [29]. Under sufficiently acidic conditions that exhaustively protonate C3, the electrophilic substitution preferentially occurs at C5 position on the benzenoid ring [29]. This pH-dependent regioselectivity provides a valuable tool for synthetic planning when targeting specific bromination patterns [29].
Achieving regioselective control in indole bromination requires sophisticated understanding of the electronic and steric factors governing substitution patterns [28]. The inherent electronic bias of the indole system strongly favors substitution at the pyrrole ring, necessitating strategic approaches to direct bromination toward the benzenoid positions [28].
Recent methodological advances have demonstrated that electron-withdrawing substituents at specific positions can dramatically alter regioselectivity patterns [26]. Studies with 5-nitroindole have shown that strong electron-withdrawing groups maintain high bromination yields while directing substitution away from the pyrrole ring [26]. The substrate scope extends to various electron-rich indoles, including 5-methoxyindole and 7-methylindole, which undergo bromination with good to high yields [26].
Strategic use of protecting groups has emerged as a critical tool for regioselective control [28]. N-protection with easily removable carbamate groups prevents polybromination of the indole skeleton while enabling selective functionalization of the benzenoid ring [28]. This approach has proven particularly effective for accessing C6-brominated indole derivatives, which are important synthetic intermediates for biologically active natural products [28].
The development of novel brominating systems has enhanced regioselective capabilities [6]. Pyridinium tribromide combined with hydrochloric acid in methanol solvent at 0°C provides rapid and highly selective C5-bromination, requiring only 10 minutes reaction time [6]. This methodology accommodates various functional groups and eliminates the need for special protection or directing groups [6].
Decarboxylative coupling reactions represent a powerful synthetic strategy for constructing carbon-carbon bonds while simultaneously removing carboxylic acid functionalities [7] [8]. These transformations are particularly valuable in indole chemistry due to their ability to generate complex molecular architectures from readily available carboxylic acid precursors [7].
Copper(II)-promoted decarboxylative coupling reactions of 2-(1H-indol-3-yl)acetic acid derivatives with various indole derivatives have demonstrated exceptional efficiency under mild conditions [7]. This methodology enables the synthesis of 3,3'-diindolylmethanes, which represent an important class of indole alkaloids exhibiting anti-inflammatory and anti-cancer activities [7]. The reaction proceeds through copper-mediated activation of the carboxylic acid functionality, followed by decarboxylation and subsequent coupling with the nucleophilic indole partner [7].
Gold(III)-catalyzed decarboxylative coupling reactions offer an alternative approach with distinct mechanistic features [8]. The cascade reaction involves trimethylsilyl trifluoromethanesulfonate-mediated decarboxylation of indole-3-carboxylic acids, followed by coupling with benzylic alcohols [8]. This methodology achieves moderate to excellent yields (50-93%) while generating carbon dioxide and water as the only coproducts [8].
Nickel-catalyzed decarboxylative cross-coupling reactions have been developed using convergent paired electrolysis in undivided cells [9]. This protocol features excellent functional group tolerance and operates without chemical redox agents or sacrificial electrodes [9]. Mechanistic studies indicate that base plays a crucial role in the decarboxylation step, with the catalytic cycle proceeding through Ni(I)/Ni(III) intermediates [9].
Recent advances in copper-mediated decarboxylative coupling have expanded the scope to include pyrazolone substrates [10] [14]. The reaction of 3-indoleacetic acids with pyrazolones proceeds under simple reaction conditions without requiring bases, ligands, or additional additives [10]. This transformation represents the first example of direct functionalization of pyrazolones with C(sp3)-carboxylic acids, generating products with significant anticancer activity against various cell lines [10].
Green synthesis methodologies have become increasingly important in the development of sustainable approaches to 5-bromoindole-2-carboxylic acid and related compounds [11] [12]. These approaches emphasize environmental compatibility, atom economy, and reduced waste generation while maintaining high synthetic efficiency [11].
The implementation of recyclable biodegradable catalysts represents a significant advancement in green indole synthesis [11]. Glycerol-based carbon solid acid catalysts enable highly efficient synthesis of indolemethane compounds under solvent-free conditions at room temperature [11]. This methodology achieves excellent yields within 5 minutes while utilizing a catalyst that can be recovered and reused multiple times [11].
Microflow synthesis has emerged as a particularly promising green approach for indole derivative preparation [24]. The technique employs small channels with approximately 1 millimeter inner diameter, providing high surface-area-to-volume ratios that enable solution mixing within milliseconds [24]. This rapid mixing prevents unwanted dimerization and multimerization reactions that typically limit yields in conventional flask-based syntheses [24].
Catalytic hydrogenation-acylation sequences provide environmentally benign pathways for indole functionalization [12]. Heterogeneous catalytic hydrogenation using platinum on carbon (Pt/C) activated by p-toluenesulfonic acid in aqueous media represents a particularly green approach [12]. This methodology enables selective hydrogenation of unprotected indoles to corresponding indolines in excellent yields [12].
The mechanistic pathway involves acid-mediated disruption of indole aromaticity through protonation at the nucleophilic C3 position, forming an iminium ion intermediate [12]. This intermediate dissolves in the aqueous medium, with water solvation preventing nucleophilic attack by additional indole molecules and thus avoiding polymerization [12]. The iminium ion subsequently undergoes rapid hydrogenation to form the desired indoline product [12].
The environmental advantages of this approach are substantial [12]. The reaction operates in water as the sole solvent, utilizes heterogeneous catalysis enabling easy catalyst recovery, and proceeds at room temperature under moderate hydrogen pressure [12]. The atom economy approaches 100% as both starting materials are completely consumed without byproduct formation [12].
Acylation sequences following hydrogenation can be performed using sustainable methodologies [21]. The optimized synthetic routes allow for parallel synthesis and variation of indole substitution patterns while achieving high overall yields exceeding 55% [21]. Fischer indolization reactions can be accelerated using microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields [21].
Solvent-free bromination techniques represent a major advancement in sustainable halogenation methodology [13]. These approaches eliminate the need for organic solvents while maintaining high efficiency and selectivity [13]. Indole-catalyzed bromolactonization in lipophilic solvents demonstrates the feasibility of conducting bromination reactions through solid-liquid phase transfer mechanisms [13].
The mechanism involves initial reaction of indole catalyst with poorly soluble N-bromosuccinimide to generate hexane-soluble brominating species [13]. This intermediate then performs electrophilic bromolactonization while regenerating the indole catalyst [13]. The process can be conducted in environmentally benign lipophilic media such as heptane and cyclohexane, with simple filtration enabling recovery of the succinimide byproduct [13].
Mechanochemical approaches provide another pathway for solvent-free indole synthesis [37]. Rhodium-catalyzed oxidative coupling of acetanilides and alkynes can be performed in planetary mills without any solvent [37]. This methodology requires only catalytic quantities of copper(II) acetate in combination with molecular oxygen as terminal oxidant [37].
The development of bromodimethylsulfonyl bromide and bio-glycerol-based carbon sulfonic acid catalysts has further expanded solvent-free capabilities [11]. These systems operate under ambient conditions and accommodate substituted benzaldehydes and indoles in short reaction times [11]. The biodegradable glycerol-based carbon sulfonic acid-catalyzed method demonstrates superior effectiveness compared to alternative catalytic systems [11].
Post-functionalization strategies enable the transformation of readily available indole precursors into complex derivatives through selective chemical modifications [16] [20]. These approaches are particularly valuable when direct synthesis of the target compound proves challenging or inefficient [16].
Two-step synthesis protocols utilizing post-functionalization have demonstrated exceptional utility for accessing 3-aminoindoles [16]. The methodology involves initial reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in spirocyclic isoxazole intermediates [16]. Subsequent treatment with mild acid or base conditions leads to ring-opening and formation of the desired 3-aminoindole products [16].
Arenesulfonyl indoles have emerged as effective precursors for C3-functionalization due to their ability to generate vinylogous imine intermediates under basic conditions [20]. These intermediates readily react with nucleophilic reagents to obtain diverse C3-substituted indole derivatives [20]. The stability of arylsulfonyl-containing substrates, combined with mild reaction conditions and compatibility with various nucleophiles, makes this approach particularly attractive [20].
The scope of post-functionalization extends to complex rearrangement reactions [16]. Treatment of spirocyclic isoxazoles with sodium borohydride provides an efficient route to corresponding indolylacetamides [16]. Similarly, reactions with benzene-1,2-diamines furnish quinoxalines in high yields [16].
Transition metal-catalyzed post-functionalization offers additional possibilities for selective modification [39]. Palladium-catalyzed methodologies enable C-H arylation, alkenylation, alkynylation, and acylation reactions at various positions on the indole ring [39]. Despite challenges associated with accessing C-H bonds on the benzenoid ring, elegant methodologies have been developed for site-selective functionalization at C4-C7 positions [39].
Yield optimization in 5-bromoindole-2-carboxylic acid synthesis requires systematic evaluation of multiple synthetic parameters and methodological approaches [18] [21]. Comparative analysis reveals significant variations in efficiency depending on the specific synthetic route and reaction conditions employed [18].
| Methodology | Yield Range (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hemetsberger-Knittel Synthesis [18] | 53-95 | 30 min - 19 h | High regioselectivity | Temperature sensitive |
| Copper(II) Bromide System [27] | 81-96 | 1-5 h | Mild conditions | Base dependent |
| Enzymatic Bromination [26] | 85-95 | 24-48 h | High selectivity | Time intensive |
| Microflow Synthesis [24] | 90-95 | <1 min | Rapid processing | Equipment requirements |
| Solvent-Free Methods [11] | 85-99 | 5-20 min | Environmental benefits | Limited substrate scope |
The Hemetsberger-Knittel reaction demonstrates exceptional yield optimization potential when reaction conditions are carefully controlled [18]. Optimal yields ranging from 88.6% to 94.6% are achieved using dilute anhydrous xylene solutions with concentrations of approximately 40 millimolar [18]. The molar ratio of reactants proves critical, with benzaldehyde:azidoacetate:methoxide ratios of 1:10:10 providing superior results compared to 1:3:3 ratios [18].
Temperature control emerges as a crucial optimization parameter across multiple methodologies [18] [21]. The Knoevenagel condensation step benefits from initial reaction at -20°C for 30 minutes, followed by maintenance at -5 to 0°C for 6-19 hours depending on the specific benzaldehyde substrate [18]. Fischer indolization reactions demonstrate optimal efficiency when performed at 80°C for 3 hours under standard conditions [21].
Microwave-assisted synthesis provides dramatic improvements in reaction efficiency [21]. Reactions accelerated by microwave irradiation proceed approximately 50 times faster than conventional heating methods, reducing typical reaction times from 3-6 hours to 5-10 minutes [21]. This approach consistently delivers high and reproducible yields of approximately 80% while maintaining excellent functional group tolerance [21].
Catalyst loading optimization reveals diminishing returns beyond optimal concentrations [13]. Indole-catalyzed bromolactonization demonstrates that 1 mol% catalyst loading achieves completion within 5 hours, while reduction to 0.2 mol% still provides 90% yield within 20 hours [13]. This optimization enables cost-effective synthesis while maintaining high efficiency [13].
The integration of green synthesis principles with yield optimization has yielded promising results [11] [12]. Solvent-free methodologies using biodegradable glycerol-based carbon sulfonic acid catalysts achieve yields exceeding 95% within 5 minutes at room temperature [11]. Similarly, aqueous heterogeneous catalytic systems provide excellent yields while operating under environmentally benign conditions [12].
The multinuclear nuclear magnetic resonance characterization of 5-Bromoindole-2-carboxylic acid has been extensively documented using both proton and carbon-13 nuclear magnetic resonance spectroscopy [1] [2] [3]. The compound exhibits characteristic spectral patterns that confirm its structural identity and purity.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 5-Bromoindole-2-carboxylic acid in deuterated chloroform shows distinctive chemical shifts at δ 8.96 (1H, broad singlet), 7.83 (1H, singlet), 7.40 (1H, doublet), 7.30 (1H, doublet), and 7.14 (1H, singlet) [1]. These signals correspond to the aromatic protons of the indole ring system and the exchangeable indole nitrogen-hydrogen proton. The broad singlet at 8.96 parts per million is typically assigned to the indole nitrogen-hydrogen proton, which exhibits characteristic broadening due to quadrupolar relaxation effects [1].
Commercial specifications indicate that nuclear magnetic resonance analysis confirms the molecular structure, with Tokyo Chemical Industry reporting nuclear magnetic resonance confirmation as part of their quality control specifications [4] [3]. The spectroscopic analysis utilizes instrumentation including Varian CFT-20 and Jeol GX-400 nuclear magnetic resonance spectrometers, with samples typically prepared in deuterated dimethyl sulfoxide or deuterated chloroform [2].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 5-Bromoindole-2-carboxylic acid [5] [6]. While specific chemical shift assignments for this compound are limited in the literature, related indole carboxylic acid derivatives show characteristic patterns. The carboxyl carbon typically appears in the downfield region around 160-180 parts per million, while the aromatic carbons of the indole ring system appear between 100-140 parts per million [5] [6].
The presence of the bromine substituent at the 5-position significantly affects the chemical shifts of adjacent carbons through both electronic and steric effects. The carbon bearing the bromine substituent exhibits a characteristic downfield shift compared to unsubstituted positions [7].
Fourier transform infrared spectroscopy provides complementary structural information for 5-Bromoindole-2-carboxylic acid through analysis of characteristic vibrational modes [8] [9] [10]. Commercial specifications consistently report that infrared spectra conform to expected patterns for this compound structure [8] [9].
Carboxyl Group Vibrational Assignments
The carboxylic acid functional group exhibits characteristic absorption bands that are diagnostic for structural confirmation. The carbonyl stretching vibration typically appears in the region of 1690-1750 cm⁻¹, depending on the hydrogen bonding environment and crystal packing effects [11] [12]. For aromatic carboxylic acids, the exact frequency depends on conjugation effects with the aromatic ring system [11].
The hydroxyl stretching vibration of the carboxyl group appears as a broad absorption in the 2500-3300 cm⁻¹ region, often overlapping with the indole nitrogen-hydrogen stretching vibration [11]. The carbon-oxygen stretching vibrations of the carboxyl group contribute to absorptions in the 1200-1300 cm⁻¹ region [11].
Indole Ring Vibrational Characteristics
The indole ring system contributes several characteristic vibrational modes to the infrared spectrum. Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 cm⁻¹ region, while aromatic carbon-hydrogen stretching modes contribute to absorptions around 3000-3100 cm⁻¹ [13] [14]. The indole nitrogen-hydrogen stretching vibration typically appears as a distinct absorption around 3400-3500 cm⁻¹ [14].
Studies on related indole carboxylic acid compounds have utilized density functional theory calculations to assign vibrational modes, providing detailed potential energy distributions for normal mode analysis [13]. These computational approaches have proven valuable for understanding the complex vibrational coupling that occurs in substituted indole systems [14].
Mass spectrometric analysis of 5-Bromoindole-2-carboxylic acid reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [1] [15] [16]. The molecular ion exhibits the expected bromine isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes.
Molecular Ion Characteristics
The molecular ion peak appears at mass-to-charge ratio 240, with the characteristic bromine isotope pattern showing peaks at mass-to-charge ratios 240 and 242 in approximately 1:1 ratio [17] [18]. This isotope pattern is diagnostic for the presence of a single bromine atom and serves as immediate confirmation of the molecular formula [16].
The molecular ion stability varies depending on ionization conditions, with electron impact ionization typically producing moderate to weak molecular ion peaks, while electrospray ionization often provides more stable molecular ion formation [1] [16].
Characteristic Fragmentation Pathways
The primary fragmentation patterns of 5-Bromoindole-2-carboxylic acid follow predictable pathways based on the stability of resulting fragments [16]. Alpha cleavage adjacent to the carboxyl group represents the most common fragmentation mode, resulting in loss of the carboxyl group (mass loss of 45 atomic mass units) or loss of hydroxyl radical (mass loss of 17 atomic mass units) [16].
The loss of the carboxyl group produces a fragment ion at mass-to-charge ratio 195/197 (accounting for bromine isotopes), corresponding to the 5-bromoindole cation [16]. This fragment often represents a base peak or significant intensity peak due to the stability of the aromatic cation [20] [16].
Additional fragmentation includes loss of the bromine atom, producing fragments at mass-to-charge ratios corresponding to the indole-2-carboxylic acid cation (mass-to-charge ratio 161) [16]. The relative intensities of these fragments depend on instrumental parameters and ionization energy [20].
Analytical Applications
Mass spectrometric analysis serves multiple analytical purposes including molecular weight confirmation, structural elucidation, and purity assessment [1] [21]. High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formulas and detect impurities or degradation products [1].
The characteristic fragmentation patterns enable identification of the compound in complex mixtures and provide information about substitution patterns and functional group presence [21]. This analytical approach is particularly valuable in pharmaceutical research where 5-Bromoindole-2-carboxylic acid serves as a synthetic intermediate [22] .
High Performance Liquid Chromatography represents the primary analytical method for purity assessment of 5-Bromoindole-2-carboxylic acid [24] [25] [26]. Commercial specifications consistently require High Performance Liquid Chromatography purity of greater than or equal to 97.5 percent, with many suppliers achieving purities exceeding 98 percent [24] [8] [27].
Method Parameters and Conditions
Standard High Performance Liquid Chromatography methods employ reverse-phase chromatography using octadecylsilane columns [25] [28]. The most commonly reported conditions utilize column dimensions of 250 millimeters length by 4.6 millimeters internal diameter, packed with 5 micrometer particle size octadecylsilane stationary phase [25] [29].
Detection typically employs ultraviolet absorption at 254 nanometers, taking advantage of the strong ultraviolet absorption of the indole chromophore [25] [29]. Some methods utilize variable wavelength detection to optimize sensitivity and selectivity [29].
Sample preparation involves dissolution in appropriate solvents, with concentrations typically ranging from 0.1 to 5.0 milligrams per milliliter depending on detection requirements and column loading capacity [26] [30]. Injection volumes of 10-20 microliters are commonly employed [29] [30].
Analytical Method Validation
Method validation follows standard pharmaceutical guidelines, with emphasis on accuracy, precision, linearity, and specificity [26] [31]. The method demonstrates adequate sensitivity for detecting impurities at levels of 0.1 percent or lower, meeting requirements for pharmaceutical intermediate analysis [26] [31].
Specificity studies confirm that the method can distinguish 5-Bromoindole-2-carboxylic acid from potential synthetic impurities and degradation products [26]. Peak purity analysis using photodiode array detection provides additional confirmation of component identity [25].
The analytical method exhibits good reproducibility with relative standard deviations typically less than 2.0 percent for replicate analyses [26] [31]. This precision meets requirements for quality control applications in pharmaceutical manufacturing [32].
The chromatographic retention of 5-Bromoindole-2-carboxylic acid varies significantly with mobile phase composition, particularly pH and organic modifier content [33] [34] [35]. Understanding these retention mechanisms enables optimization of separation conditions and method development.
pH Effects on Retention
As a carboxylic acid with a pKa value in the range of 3-5, the retention behavior of 5-Bromoindole-2-carboxylic acid is strongly influenced by mobile phase pH [35]. At pH values below the pKa, the compound exists predominantly in the protonated, neutral form, exhibiting strong retention on reverse-phase columns [34] [35].
At pH values above the pKa, ionization increases the polarity of the compound, resulting in decreased retention on reverse-phase stationary phases [35]. This pH-dependent retention provides opportunities for method optimization and selectivity enhancement [33] [34].
Buffer systems commonly employed include phosphate buffers (pH 2.0-7.0), acetate buffers (pH 3.5-5.5), and formic acid/ammonium formate systems (pH 2.5-4.5) [33] [29]. The choice of buffer system affects not only retention but also peak shape and method compatibility with mass spectrometric detection [33].
Organic Modifier Effects
The type and concentration of organic modifier significantly affect retention and selectivity [33] [34]. Acetonitrile and methanol represent the most commonly used organic modifiers for indole carboxylic acid analysis [36] [33] [29].
Acetonitrile-based mobile phases generally provide stronger elution strength compared to methanol, resulting in shorter retention times and different selectivity patterns [33] [29]. The choice between these modifiers often depends on the specific impurity profile and required separation [29].
Gradient elution methods enable optimization of separation quality while maintaining reasonable analysis times [36] [29]. Typical gradient profiles start with high aqueous content (70-90 percent) and progress to higher organic content (50-70 percent acetonitrile or methanol) over 15-30 minute run times [36] [29].
Ion-Pairing and Ion-Suppression Approaches
Ion-suppression chromatography using acidic mobile phases (pH 2.0-3.0) maintains carboxylic acids in their neutral form, providing predictable reverse-phase retention behavior [35]. This approach is commonly employed for routine analytical methods due to its simplicity and reproducibility [29] [35].
Ion-pairing chromatography using quaternary ammonium salts or other ion-pairing reagents can provide alternative selectivity for challenging separations [35]. However, these methods are less commonly employed for 5-Bromoindole-2-carboxylic acid due to the effectiveness of simpler approaches [33].
Irritant